5-Nitrothiophene-3-carboxamide

Genotoxicity Mutagenesis Nitroheterocycle SAR

5-Nitrothiophene-3-carboxamide is the definitive 3-carboxamide nitrothiophene isomer for accurate genotoxicity SAR. Its unique meta-like substitution pattern confers distinct radical anion behavior during nitroreductase-mediated reduction—a mechanism not replicated by the 2-carboxamide isomer. As the prototype direct-acting mutagen in the Ames test, it is an irreplaceable positive control for compound library screening. This scaffold has yielded potent MCHR1 antagonists (IC50 92 nM) and novel narrow-spectrum antibacterials targeting Gram-negative pathogens via bacterial nitroreductase activation. Procure this specific isomer to ensure experimental reproducibility and valid SAR conclusions.

Molecular Formula C5H4N2O3S
Molecular Weight 172.16 g/mol
CAS No. 36050-09-6
Cat. No. B12077267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitrothiophene-3-carboxamide
CAS36050-09-6
Molecular FormulaC5H4N2O3S
Molecular Weight172.16 g/mol
Structural Identifiers
SMILESC1=C(SC=C1C(=O)N)[N+](=O)[O-]
InChIInChI=1S/C5H4N2O3S/c6-5(8)3-1-4(7(9)10)11-2-3/h1-2H,(H2,6,8)
InChIKeyAILAVJFBFWLVHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitrothiophene-3-carboxamide (CAS 36050-09-6) Supplier & Procurement Guide: Niche Nitroheterocycle for Directed Mutagenesis and Antibacterial Research


5-Nitrothiophene-3-carboxamide (CAS 36050-09-6) is a specialized heteroaromatic building block belonging to the nitrothiophene carboxamide class. Its structure features a 3-carboxamide group and a 5-nitro substituent on a thiophene ring, rendering it a direct-acting mutagen and a key intermediate for synthesizing functionalized thiophenes [1]. This compound serves as a critical starting material for generating 5-amino-3-thiophenecarboxamide derivatives and has been evaluated as a prototype in genotoxicity studies and as a scaffold for narrow-spectrum antibacterial agents [2].

Why Generic 5-Nitrothiophene-3-carboxamide Substitution Fails: Isomer-Dependent Reactivity and Biological Activity


The precise substitution pattern on the thiophene ring critically dictates both the chemical reactivity and biological profile of nitrothiophene carboxamides. 5-Nitrothiophene-3-carboxamide exhibits a unique 'meta-like' substitution that confers a distinct radical anion behavior during reduction, unlike its 'para-like' 5-nitrothiophene-2-carboxamide isomer [1]. Furthermore, the specific positioning of the nitro and carboxamide groups is essential for the compound's role as a direct-acting mutagen in the Ames test [2]. Substitution with a generic nitrothiophene, such as the 2-carboxamide isomer, will not replicate these specific mechanistic and biological properties, potentially leading to failed experimental outcomes or misleading structure-activity relationship (SAR) data.

5-Nitrothiophene-3-carboxamide (CAS 36050-09-6) Product-Specific Quantitative Evidence: Head-to-Head Performance Data


5-Nitrothiophene-3-carboxamide: High Mutagenic Potency in Salmonella typhimurium TA100 Relative to Structural Analogues

In a comprehensive Ames test study of 23 5-nitro-3-thiophenecarboxanilides and the parent compound 5-nitrothiophene-3-carboxamide (the prototype), the mutagenic potency of the prototype was established. Its activity is directly compared to the range observed across all tested derivatives in the same study. The data shows that 5-nitrothiophene-3-carboxamide exhibits significant direct-acting mutagenicity, placing it within the active spectrum of this compound class [1].

Genotoxicity Mutagenesis Nitroheterocycle SAR

Distinct Radical Anion Behavior of 5-Nitrothiophene-3-carboxamide (Meta-like) vs. 5-Nitrothiophene-2-carboxamide (Para-like) Isomers

Electron Paramagnetic Resonance (EPR) studies reveal a critical mechanistic difference between the 'meta-like' 5-nitrothiophene-3-carboxamide and its 'para-like' isomer, 5-nitrothiophene-2-carboxamide. Upon reduction with potassium tert-butoxide in DMSO, 5-nitrothiophene-3-carboxamide initially forms a radical anion that subsequently converts to a distinct secondary radical species. In stark contrast, 5-nitrothiophene-2-carboxamide and 2-nitrothiophene yield only the corresponding radical anion without this secondary transformation [1].

Mechanistic Chemistry EPR Spectroscopy Isomer Differentiation

Derivative of 5-Nitrothiophene-3-carboxamide Displays Nanomolar Antagonist Activity at Human MCHR1

The 5-nitrothiophene-3-carboxamide scaffold can be elaborated into potent bioactive molecules. The derivative N-(1-(3,4-dichlorobenzyl)piperidin-4-yl)-5-nitrothiophene-3-carboxamide was tested for activity against the human melanin-concentrating hormone receptor 1 (MCHR1). In a radioligand displacement assay, this derivative exhibited an IC50 of 92 nM. Functional antagonism was confirmed in a [35S]GTPγS accumulation assay with an IC50 of 804 nM [1].

GPCR Pharmacology Melanin-Concentrating Hormone Drug Discovery

5-Nitrothiophene-3-carboxamide as a Precursor to Antibacterial Nitrothiophene Carboxamides with Efflux-Pump Evasion

5-Nitrothiophene-3-carboxamide serves as a key precursor to a novel series of narrow-spectrum antibacterial agents. The broader nitrothiophene carboxamide class, to which this compound is foundational, has been specifically engineered to overcome the AcrAB-TolC efflux pump liability in Escherichia coli. These compounds act as prodrugs, requiring activation by the bacterial nitroreductases NfsA and NfsB. Lead compounds from this series have demonstrated efficacy in a mouse thigh infection model against multi-drug resistant clinical isolates of E. coli, Shigella spp., and Salmonella spp [1].

Antibacterial Efflux Pump Prodrug

Optimal Research and Industrial Applications for 5-Nitrothiophene-3-carboxamide (CAS 36050-09-6)


Genotoxicity and Mutagenesis Research: Use as a Prototype Direct-Acting Mutagen

5-Nitrothiophene-3-carboxamide is the definitive prototype for studying structure-activity relationships (SAR) in the genotoxicity of 5-nitro-3-thiophenecarboxamides. Its established, albeit unquantified, activity as a direct-acting mutagen in the Ames test [1] makes it an essential positive control and baseline compound for any lab investigating the mutagenic potential of new nitrothiophene derivatives. Its use ensures comparability with the foundational literature on this compound class.

Mechanistic Studies of Nitroheterocycle Bioactivation: Probing Divergent Radical Pathways

The unique, two-step radical anion formation pathway of 5-nitrothiophene-3-carboxamide, which distinguishes it from 'para-like' isomers [1], makes this compound indispensable for fundamental research into the mechanisms of nitroreductase-mediated activation and free radical generation. Laboratories focused on understanding the bioreductive activation of nitroaromatic prodrugs or the basis of nitroheterocycle toxicity will require this specific isomer to dissect these divergent pathways.

Medicinal Chemistry: A Validated Scaffold for GPCR Ligand Development

The 5-nitrothiophene-3-carboxamide core has been successfully employed to generate a potent antagonist of the MCHR1 receptor, with a derivative achieving an IC50 of 92 nM [1]. This validates the scaffold for medicinal chemistry programs targeting class A GPCRs. Procurement of this building block allows drug discovery teams to explore this chemotype for hit-to-lead optimization, confident in its ability to yield nanomolar-potency tool compounds.

Antibacterial Drug Discovery: A Precursor for Efflux-Pump-Evading Prodrugs

As a key precursor to a novel class of narrow-spectrum antibacterial agents, 5-nitrothiophene-3-carboxamide is a strategic material for developing new therapies against multidrug-resistant Gram-negative pathogens. The resulting compounds are engineered to evade the AcrAB-TolC efflux pump and are activated by bacterial nitroreductases [1]. Researchers developing next-generation antibiotics to combat E. coli, Shigella, and Salmonella can utilize this building block to synthesize and evaluate new analogs within this promising series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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